molecular formula C21H15N3O6 B5953490 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B5953490
M. Wt: 405.4 g/mol
InChI Key: PIJIGAKMYYDJFC-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound belonging to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method includes the use of 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as PCl3 in chlorobenzene at elevated temperatures (130-135°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative .

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the nitro group enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O6/c1-29-19-9-6-12(10-16(19)24(27)28)20(26)22-13-7-8-14(17(25)11-13)21-23-15-4-2-3-5-18(15)30-21/h2-11,25H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJIGAKMYYDJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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